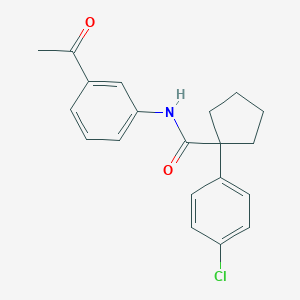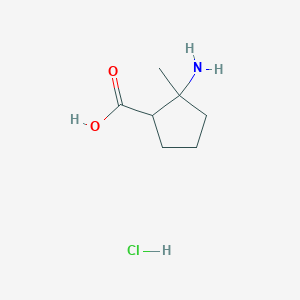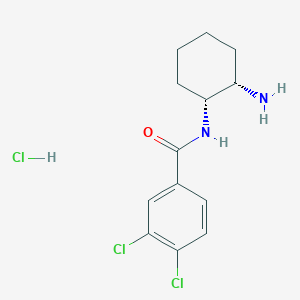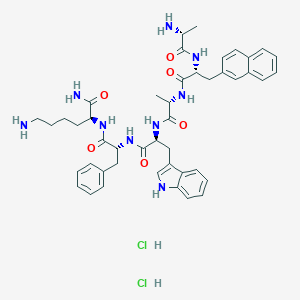
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide, also known as ACC, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a cyclopentanecarboxamide derivative that has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The purpose of
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation and pain. The endocannabinoid system is a complex signaling system that plays a role in the regulation of various physiological processes, including pain, inflammation, and mood.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide has been shown to possess a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation. It has also been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide in lab experiments is its potential to modulate the endocannabinoid system. This makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This makes it important to use appropriate safety precautions when working with this compound.
Orientations Futures
There are several potential future directions for the study of N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide. One potential direction is the investigation of its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is the investigation of its potential applications in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide can be achieved through a multi-step reaction sequence. The first step involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a base to form 1-(4-chlorophenyl)cyclopentanone. The second step involves the reaction of 1-(4-chlorophenyl)cyclopentanone with acetic anhydride in the presence of a catalyst to form N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential applications in the treatment of neuropathic pain, Alzheimer's disease, and other neurological disorders.
Propriétés
Nom du produit |
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide |
|---|---|
Formule moléculaire |
C20H20ClNO2 |
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C20H20ClNO2/c1-14(23)15-5-4-6-18(13-15)22-19(24)20(11-2-3-12-20)16-7-9-17(21)10-8-16/h4-10,13H,2-3,11-12H2,1H3,(H,22,24) |
Clé InChI |
PZDHKCUJNXLREZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)

![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)

![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)


![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)
![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)




